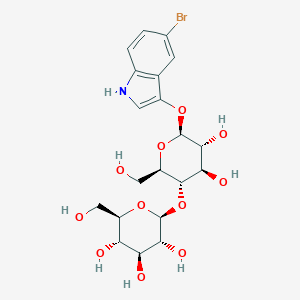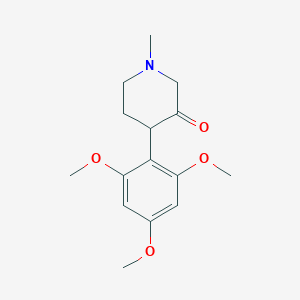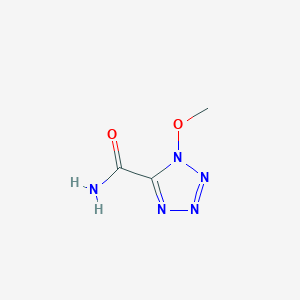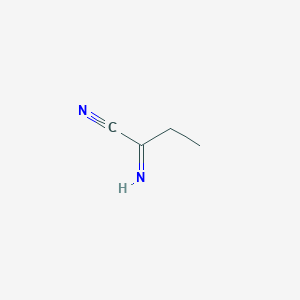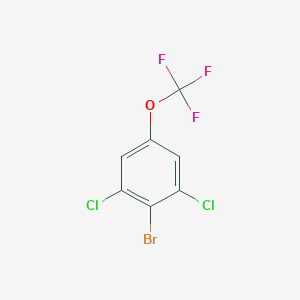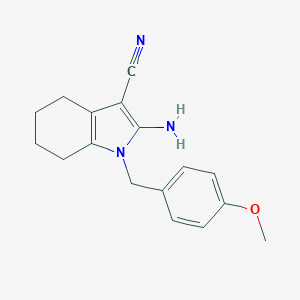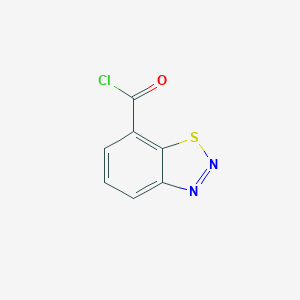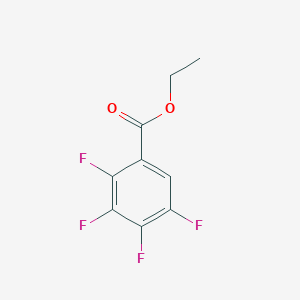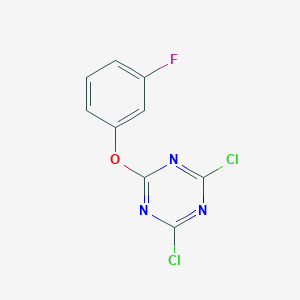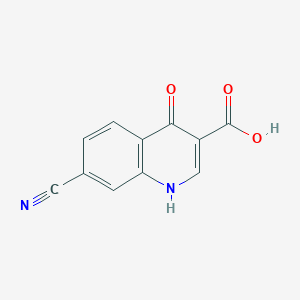
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TA-02, and it is a small molecule that has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to activate certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and induce cell death in cancer cells, and improve glucose metabolism in diabetic animals. The compound has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine in lab experiments include its low toxicity and its ability to target specific enzymes and signaling pathways. However, the compound has some limitations, including its low solubility in water and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine. One possible direction is to study the compound's potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's potential use as a drug for the treatment of cancer and diabetes. Additionally, further studies are needed to understand the compound's mechanism of action and to improve its bioavailability in vivo.
Méthodes De Synthèse
The synthesis method of 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a complex chemical process that involves several steps. The compound is synthesized by reacting pentadecylphenol with 2,4,6-trichloro-1,3,5-triazine, followed by the addition of ethylenediamine and hydrazine hydrate. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases.
Propriétés
Numéro CAS |
111253-96-4 |
|---|---|
Formule moléculaire |
C25H38Cl3N3O2 |
Poids moléculaire |
518.9 g/mol |
Nom IUPAC |
5-[1-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C25H38Cl3N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(26)17-21(27)23(22(19)28)32-18(2)24-30-31-25(29)33-24/h17-18H,3-16H2,1-2H3,(H2,29,31) |
Clé InChI |
GTLCKCDDCTXZLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C2=NN=C(O2)N)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C2=NN=C(O2)N)Cl |
Synonymes |
1,3,4-Oxadiazol-2-amine, 5-(1-(2,4,6-trichloro-3-pentadecylphenoxy)eth yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



